3-Benzyladenine
Overview
Description
3-Benzyladenine: is a synthetic cytokinin, a class of plant hormones that promote cell division and growth3-Benzyl-3H-purin-6-amine and has the molecular formula C12H11N5 . This compound is widely used in plant tissue culture and agriculture to enhance plant growth and development by stimulating cell division and delaying senescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyladenine can be synthesized through the benzylation of adenine. The reaction typically involves the use of benzyl bromide as the benzylating agent and a base such as sodium hydride or potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO). The reaction yields a mixture of N9- and Nthis compound regioisomers, which can be separated and purified through chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety for agricultural use.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyladenine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield adenine and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Benzyl bromide, sodium hydride, potassium tert-butoxide, DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Various benzylated derivatives.
Oxidation: Oxidized forms of this compound.
Reduction: Reduced forms of this compound.
Hydrolysis: Adenine and benzyl alcohol.
Scientific Research Applications
Chemistry: 3-Benzyladenine is used as a reagent in organic synthesis to study the effects of cytokinin derivatives on chemical reactions and molecular interactions.
Biology: In plant biology, this compound is extensively used in tissue culture to promote the growth and multiplication of plant cells, tissues, and organs. It is also used to delay leaf senescence and enhance the shelf life of cut flowers and fruits.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In agriculture, this compound is used to improve crop yields, enhance fruit size, and promote uniform flowering. It is also used in horticulture to propagate ornamental plants and improve their aesthetic qualities.
Mechanism of Action
3-Benzyladenine exerts its effects by mimicking the natural plant hormone cytokinin. It binds to cytokinin receptors in plant cells, activating signaling pathways that promote cell division and growth. The compound also inhibits the degradation of endogenous cytokinins, leading to elevated levels of these hormones in the plant. This results in enhanced cell proliferation, delayed senescence, and improved overall plant health .
Comparison with Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar applications in plant tissue culture and agriculture.
Meta-Topolin: A hydroxylated derivative of benzyladenine that has shown superior effects in certain plant species.
Thidiazuron: A urea derivative with strong cytokinin-like activity used in plant tissue culture and agriculture.
Comparison: 3-Benzyladenine is unique in its specific binding affinity to cytokinin receptors and its ability to promote cell division and delay senescence effectively. Compared to 6-Benzylaminopurine, this compound has a slightly different molecular structure, which can result in varying degrees of effectiveness depending on the plant species and application. Meta-Topolin, on the other hand, has been found to produce higher quality shoots in certain plants, making it a preferred choice in some tissue culture protocols .
Properties
IUPAC Name |
3-benzyl-7H-purin-6-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZYCFVITYHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223124 | |
Record name | 3-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7280-81-1 | |
Record name | 3-Benzyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7280-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzyladenine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Benzyladenine exert its effects on plant growth and development?
A1: While the precise mechanism remains under investigation, this compound is known to mimic the action of natural cytokinins, hormones that regulate various plant processes. Research suggests that this compound likely interacts with specific receptor proteins within plant cells, triggering a cascade of signaling events that influence gene expression and ultimately lead to changes in plant growth, development, and physiological responses. []
Q2: Can you provide specific examples of how this compound affects plant morphology?
A2: this compound has been shown to promote axillary bud break and shoot development in various plant species, including Alchemilla mollis [], Mandevilla sanderi [], and Amorpha fruticosa []. It can also influence leaf development, as observed in studies on Lilium cv. Arcachon, where it affected leaf morphology and anatomy. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol.
Q4: Are there any characteristic spectroscopic features that can be used to identify this compound?
A4: Yes, 1H and 13C NMR spectroscopy provides diagnostic correlations used to assign the chemical shifts for this compound. Studies have confirmed that the solution structures in different solvents were consistent with the structure determined by X-ray crystallography. []
Q5: How does the performance of this compound vary under different environmental conditions?
A5: The effectiveness of this compound can be influenced by environmental factors such as temperature and light. For instance, in studies on Polygonatum multiflorum, the temperature during this compound treatment and storage affected shoot longevity. []
Q6: Does this compound exhibit any catalytic activity?
A6: Based on the provided research, this compound is primarily studied for its plant growth-regulating properties and not for its catalytic activity.
Q7: Have computational methods been employed to study this compound?
A7: Yes, computational chemistry has been used to predict 13C NMR chemical shifts for this compound and other benzyladenine isomers. This computational data, generated using ADF software, helped confirm the NMR assignments and provided insights into the electronic structure of the molecule. []
Q8: How do structural modifications to the this compound molecule impact its biological activity?
A8: Studies have shown that modifications to the adenine ring system can significantly alter the cytokinin activity of this compound. For example, rearranging the benzyl group from the N3 to the N6 position of the adenine ring can lead to changes in cytokinin activity. [, ]
Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A9: While the provided articles do not delve into specific formulation strategies for this compound, they do highlight the importance of considering factors like temperature and solution composition when working with this compound. For example, in tissue culture applications, the choice of media components and culture conditions can affect the stability and effectiveness of this compound. [, ]
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